molecular formula C2H6CaO6S2 B13813368 Calcium hydroxymethanesulphinate CAS No. 29401-90-9

Calcium hydroxymethanesulphinate

Katalognummer: B13813368
CAS-Nummer: 29401-90-9
Molekulargewicht: 230.3 g/mol
InChI-Schlüssel: FYJUPLXMMHBEJS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium hydroxymethanesulphinate is a chemical compound with the molecular formula C₂H₆CaO₆S₂ It is known for its applications in various industrial and scientific fields due to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium carbonate with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CaCO}_3 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonate derivatives.

    Reduction: It can be reduced to produce sulfinate compounds.

    Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions produce sulfinate compounds.

Wissenschaftliche Forschungsanwendungen

Calcium hydroxymethanesulphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in drug delivery systems.

    Industry: It is widely used in the textile industry for its reducing properties and is being explored for use in environmental applications such as wastewater treatment.

Wirkmechanismus

The mechanism of action of calcium hydroxymethanesulphinate involves its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. The compound interacts with various molecular targets, including metal ions and organic molecules, facilitating electron transfer processes. The pathways involved in its action are primarily related to its redox potential and ability to form stable complexes with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium hydroxymethanesulphinate: Similar in structure but contains sodium instead of calcium.

    Methanesulfonic acid: A related compound that serves as a precursor in the synthesis of calcium hydroxymethanesulphinate.

Uniqueness

This compound is unique due to its calcium content, which imparts specific properties such as higher stability and different reactivity compared to its sodium counterpart

Eigenschaften

CAS-Nummer

29401-90-9

Molekularformel

C2H6CaO6S2

Molekulargewicht

230.3 g/mol

IUPAC-Name

calcium;hydroxymethanesulfinate

InChI

InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2

InChI-Schlüssel

FYJUPLXMMHBEJS-UHFFFAOYSA-L

Kanonische SMILES

C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.